![molecular formula C17H26N6O3 B2887559 7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 922453-15-4](/img/structure/B2887559.png)

7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

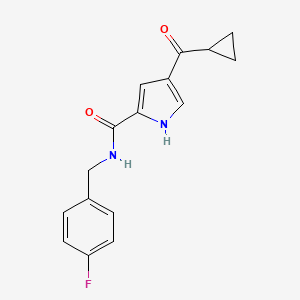

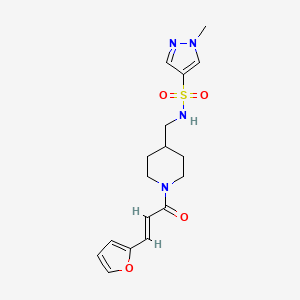

The compound is a derivative of [1,2,4]triazino[3,4-f]purine, which is a type of heterocyclic compound. Heterocycles are key structures in many natural products and pharmaceuticals. The [1,2,4]triazino[3,4-f]purine core is a fused ring system that includes a purine and a triazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazino[3,4-f]purine core, which is a fused ring system. The compound also contains butyl, ethoxyethyl, and methyl groups attached to the core .Chemical Reactions Analysis

The chemical reactions of this compound could be similar to those of other [1,2,4]triazino[3,4-f]purines. For example, the reaction of 4 with alkylamines gave 3-alkylamino-2-alkylcarbamoyl-6,8-dimethyl [1,2,4]triazino[3,2-f]purine-7,8(6H,8H)-diones .Aplicaciones Científicas De Investigación

Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) explored new derivatives of purine-2,6-dione with modifications at the 7 or 8 positions, aiming to identify compounds with potential psychotropic activity by evaluating their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected compounds demonstrated antidepressant-like and anxiolytic-like activities, suggesting the potential of purine derivatives in designing new ligands for 5-HT receptors with therapeutic applications in mood disorders Chłoń-Rzepa et al., 2013.

Synthesis and Structural Analysis

Karczmarzyk et al. (1995) detailed the synthesis and crystal structure analysis of a purine derivative, emphasizing the importance of molecular geometry and hydrogen bonding in determining the compound's stability and reactivity. This study contributes to understanding the structural features critical for the biological activity of purine derivatives Karczmarzyk et al., 1995.

Antitumor and Vascular Relaxing Effects

Ueda et al. (1987) synthesized novel heterocycles related to purines and evaluated their antitumor activity and vascular relaxing effects. Their work highlights the therapeutic potential of purine derivatives in oncology and cardiovascular diseases Ueda et al., 1987.

Anticancer, Anti-HIV, and Antimicrobial Activity

Ashour et al. (2012) investigated triazino and triazolopurine derivatives for their in vitro anticancer, anti-HIV, and antimicrobial activities. This research demonstrates the broad spectrum of biological activities that purine derivatives can exhibit, making them promising candidates for developing new therapeutic agents Ashour et al., 2012.

Antiviral Activity of Nucleosides and Nucleotides

Kim et al. (1978) described the synthesis of purine analogues with a bridgehead nitrogen atom and evaluated their antiviral activity against several viruses, indicating the potential use of such compounds in antiviral therapy Kim et al., 1978.

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetiron ions in cancer cells . Iron is an indispensable trace element involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The addition of Fe2+ can abolish the cytotoxicity of these compounds .

Biochemical Pathways

Related compounds have been shown to affect pathways related tocell cycle regulation and apoptosis . For instance, they can arrest the cell cycle at the G1 phase and induce significant apoptosis in cancer cells .

Result of Action

Similar compounds have been found to display strong antiproliferative activity in vitro against various cancer cells . They can induce significant apoptosis in cancer cells in dose and time-dependent manners .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by the presence of certain ions, such as fe2+ .

Propiedades

IUPAC Name |

7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O3/c1-5-7-8-21-15(24)13-14(20(4)17(21)25)18-16-22(13)11-12(3)19-23(16)9-10-26-6-2/h5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPTWMODLJDCHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOCC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Benzyloxy)ethyl]hydrazine hydrochloride](/img/structure/B2887476.png)

![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)

![N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2887485.png)

![1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2887487.png)

![5,6-Dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2887492.png)

![2-Chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2887497.png)

![2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2887499.png)